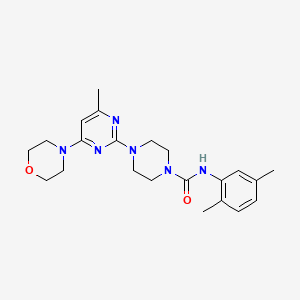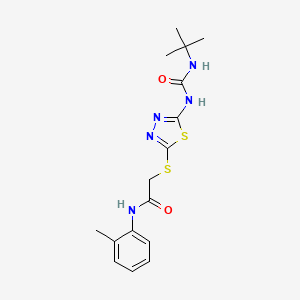
2-((6-(2-(3-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(2-(3-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone: is a complex organic molecule with a unique structure. Let’s break down its components:
Thiazole Ring: The thiazole ring (4-methylthiazol-5-yl) contributes to the compound’s aromaticity and stability.
Pyridazine Ring: The pyridazine ring (6-(2-(3-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl) adds further complexity and functionality.
Piperidine Group: The piperidine group (1-(piperidin-1-yl)ethanone) enhances its pharmacological properties.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for Compound A, but one common approach involves the following steps:
Thiazole Synthesis: Start with 2-aminothiazole and react it with 3-methoxybenzaldehyde to form the thiazole ring.
Pyridazine Formation: Combine the thiazole intermediate with 2,3-dichloropyridazine to construct the pyridazine ring.
Piperidine Addition: Introduce piperidine via reductive amination to obtain the final compound.
Industrial Production: In industry, Compound A is synthesized on a larger scale using optimized conditions. Catalysts, solvents, and temperature play crucial roles in achieving high yields.
Análisis De Reacciones Químicas
Compound A undergoes various reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction yields the corresponding thioether or amine.
Substitution: Halogenation or nucleophilic substitution reactions occur at appropriate sites.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
Major products depend on reaction conditions and substituents. For instance, oxidation may yield sulfoxides or sulfones, while reduction produces thioethers or amines.
Aplicaciones Científicas De Investigación
Compound A’s versatility makes it valuable in various fields:
Medicine: It exhibits promising pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Chemistry: Researchers explore its reactivity and use it as a building block for novel compounds.
Industry: It finds applications in materials science, catalysis, and drug development.
Mecanismo De Acción
The exact mechanism remains an active area of research. studies suggest that Compound A interacts with specific molecular targets, modulating cellular pathways. Further investigations are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Compound A stands out due to its unique combination of thiazole, pyridazine, and piperidine moieties. Similar compounds include Compound B) and Compound C), but their structures lack the same complexity.
: Reference 1: Research Paper Title : Reference 2: Research Paper Title
Propiedades
Fórmula molecular |
C22H24N4O2S2 |
|---|---|
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C22H24N4O2S2/c1-15-21(30-22(23-15)16-7-6-8-17(13-16)28-2)18-9-10-19(25-24-18)29-14-20(27)26-11-4-3-5-12-26/h6-10,13H,3-5,11-12,14H2,1-2H3 |
Clave InChI |
VNMXRJYOONODNR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC(=O)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11246011.png)

![2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246020.png)
![N-[4-(Adamantan-1-YL)phenyl]-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11246023.png)
![N-cyclohexyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B11246024.png)


![1-[7-Acetyl-6-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one](/img/structure/B11246046.png)
![1-[3-Cyclohexyl-6-(3-methoxyphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11246052.png)
![2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11246054.png)
![N-(3-chlorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246061.png)
![2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11246066.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B11246071.png)
![N-(4-ethoxyphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11246076.png)
